Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate
Overview
Description
Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS No. 72752-81-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
- Molecular Formula : C₉H₇N₁O₃S
- Molecular Weight : 209.22 g/mol
- CAS Number : 72752-81-9
- Storage Conditions : Inert atmosphere, 2-8°C
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that compounds with a similar structure exhibit potent effects against bacteria and fungi. For instance, derivatives of 2-mercaptobenzothiazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
2-Mercaptobenzothiazole | Staphylococcus aureus | 0.008 |
This compound | Escherichia coli | TBD |
Benzothiazole Derivative | Candida albicans | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways, such as increasing caspase activity while down-regulating anti-apoptotic proteins like Bcl-2 .
Case Study: Apoptosis Induction in Cancer Cells
In a recent study, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), promoting apoptosis through the intrinsic pathway.
Enzyme Inhibition
This compound acts as a potential inhibitor of several enzymes involved in disease pathways. For example, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation .
Table 2: Enzyme Inhibition Potency
Enzyme Target | IC₅₀ (µM) |
---|---|
Heat Shock Protein 90 | TBD |
Acyl-CoA cholesterol acyltransferase | TBD |
Monoamine oxidase | TBD |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to bind to receptors or enzymes, altering their activity and leading to therapeutic effects such as apoptosis in cancer cells or inhibition of bacterial growth .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anticancer Activity : Induces apoptosis in cancer cell lines.
- Enzyme Inhibition : Potential inhibitor of critical enzymes involved in cancer progression.
Properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-6-7(4-5)13-9(14)10-6/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZQIFKXIGAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672151 | |
Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72752-81-9 | |
Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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